2-Ethyl-6-methyl-4H-1,3-thiazin-4-one
Description
2-Ethyl-6-methyl-4H-1,3-thiazin-4-one is a six-membered heterocyclic compound featuring a thiazine ring system with ethyl and methyl substituents at the 2- and 6-positions, respectively. Thiazin-4-one derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and neurological effects, depending on substituent patterns . The ethyl and methyl groups in this compound likely influence its physicochemical properties, reactivity, and bioactivity compared to other derivatives.
Properties
CAS No. |
86137-34-0 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-ethyl-6-methyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C7H9NOS/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3 |
InChI Key |
WSXAUVJARZBGDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=O)C=C(S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative with high purity.
Industrial Production Methods: While specific industrial production methods for 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one undergoes several types of chemical reactions, including:
Dimerization: This compound can dimerize to form linearly combined dimers or novel spiro-compounds.
Substitution Reactions: It can participate in substitution reactions, particularly at the nitrogen and sulfur atoms, due to their nucleophilic nature.
Common Reagents and Conditions:
Dimerization: Typically involves mild conditions and can be facilitated by the presence of catalysts or specific solvents.
Substitution Reactions: Common reagents include halogens, alkylating agents, and other electrophiles.
Major Products Formed:
Dimerization Products: Linearly combined dimers and spiro-compounds.
Substitution Products: Various substituted thiazine derivatives, depending on the reagents used.
Scientific Research Applications
2-Ethyl-6-methyl-4H-1,3-thiazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Structural Properties
- Crystallinity : Crystal structures of 2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one show planar thiazine rings stabilized by intermolecular hydrogen bonds . The ethyl and methyl substituents in the target compound may disrupt packing efficiency compared to phenyl groups, reducing crystallinity .
- Conformational Flexibility : Six-membered thiazin-4-ones (e.g., 5-carbamoyl-6-methylthio-2-phenyl derivatives) exhibit greater flexibility than five-membered thiazolidin-4-ones, influencing binding to biological targets .
Data Tables
Table 1: Comparison of Selected Thiazin-4-one Derivatives
Key Research Findings
Synthetic Flexibility : Thiazin-4-ones are accessible via multicomponent reactions, but substituent choice (alkyl vs. aryl) and solvent selection critically influence yields .
Bioactivity Drivers : Polar groups (e.g., hydroxy) enhance cytotoxicity, while lipophilic alkyl groups may improve pharmacokinetics .
Structural Insights : Crystallographic studies underscore the role of substituents in molecular packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
